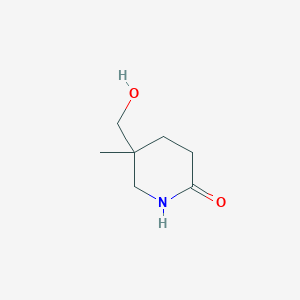

![molecular formula C18H17ClN2O3 B2550942 2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone CAS No. 380431-18-5](/img/structure/B2550942.png)

2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

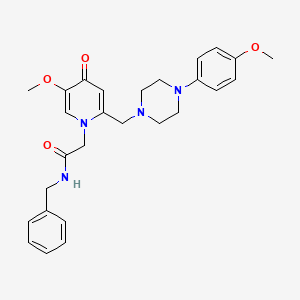

The compound “2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone” is a chemical with the CAS Number: 380431-18-5 . It has a molecular weight of 344.8 . The IUPAC name for this compound is (7Z)-2-(chloroacetyl)-3-(2-furyl)-7-(2-furylmethylene)-2,3,4,5,6,7-hexahydro-1H-indazole .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown innovative approaches to synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science. For instance, the development of novel methods for the synthesis of 1,2-dihydro-4-phenylquinolines through reactions involving acetophenone derivatives and furan compounds highlights the chemical flexibility and utility of furan-based reagents in constructing complex molecular architectures (Walter, 1994). Similarly, the synthesis and biological evaluation of chalcones and acetyl pyrazoline derivatives, containing furan nuclei, showcase their potential as antitubercular agents, underlining the importance of furan derivatives in medicinal chemistry (Bhoot, Khunt, & Parekh, 2011).

Photoinduced Reactions

The study of photoinduced direct oxidative annulation of furan derivatives offers insight into green chemistry approaches for the synthesis of polyheterocyclic compounds without the need for transition metals and oxidants. This research highlights the potential for developing environmentally friendly synthetic methods in organic chemistry (Jin Zhang et al., 2017).

Novel Synthetic Methodologies

Explorations into the synthesis of 3-methylthio-substituted furans and related derivatives from aryl methyl ketones demonstrate the versatility of furan compounds in organic synthesis, offering new pathways for the creation of sulfur-containing heterocycles (Guodong Yin et al., 2008). Moreover, innovative reactions involving furans with trithiazyl trichloride leading to new syntheses of isothiazoles reveal the potential for furan derivatives to participate in unique ring transformations, further expanding the toolbox of organic chemists (Xiao-Lan Duan et al., 1997).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c19-11-16(22)21-18(15-7-3-9-24-15)14-6-1-4-12(17(14)20-21)10-13-5-2-8-23-13/h2-3,5,7-10,14,18H,1,4,6,11H2/b12-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSPYOPJPIGDEF-BENRWUELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(N(N=C2C(=CC3=CC=CO3)C1)C(=O)CCl)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(N(N=C2/C(=C\C3=CC=CO3)/C1)C(=O)CCl)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

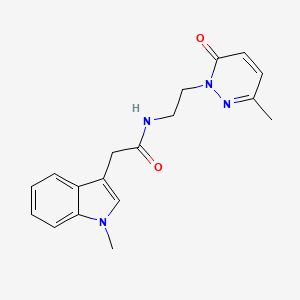

![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)

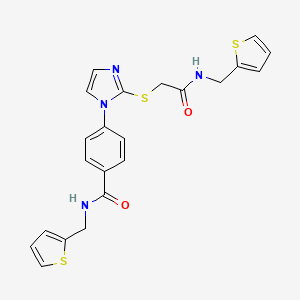

![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)

![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)

![3-{2-[(4-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2550865.png)

![5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B2550866.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550867.png)

![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)

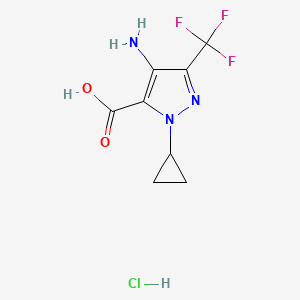

![3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550879.png)